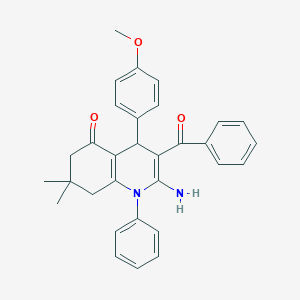
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one, commonly known as DMQX, is a synthetic compound that belongs to the class of quinoline derivatives. It has been widely studied for its potential therapeutic applications in various neurological disorders. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity.
Wirkmechanismus
DMQX acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor and prevents the influx of calcium ions, which is necessary for the depolarization of the postsynaptic membrane. This results in the inhibition of synaptic transmission and plasticity, which is thought to be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects
DMQX has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of glutamate and reduce the excitotoxicity associated with neurological disorders. DMQX has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, DMQX has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMQX has several advantages as a tool compound for neuroscience research. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for the investigation of the role of these receptors in synaptic plasticity and learning and memory. DMQX is also relatively stable and can be easily synthesized in the laboratory.
However, there are also limitations to the use of DMQX in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, DMQX is not selective for the AMPA receptor subtype and can also inhibit other glutamate receptor subtypes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of DMQX. One area of research is the development of more selective AMPA receptor antagonists that can be used to investigate the role of these receptors in synaptic plasticity and learning and memory. Another area of research is the investigation of the potential therapeutic applications of DMQX in neurological disorders. Finally, the development of more stable and long-lasting forms of DMQX could allow for the study of its long-term effects in animal models.
Conclusion
DMQX is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has several advantages as a tool compound for neuroscience research, but there are also limitations to its use in lab experiments. There are several future directions for the study of DMQX, including the development of more selective AMPA receptor antagonists and the investigation of its potential therapeutic applications in neurological disorders.
Synthesemethoden
DMQX is synthesized by the condensation of 2-amino-4-methoxybenzoic acid with 2,4-pentanedione, followed by cyclization with dimethylamine and acylation with benzoyl chloride. The final product is obtained after purification using column chromatography. The chemical structure of DMQX is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to be a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. DMQX has also been used as a tool compound in neuroscience research to investigate the role of glutamate receptors in synaptic plasticity and learning and memory.
Eigenschaften
Produktname |
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Molekularformel |
C31H30N2O3 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H30N2O3/c1-31(2)18-24-27(25(34)19-31)26(20-14-16-23(36-3)17-15-20)28(29(35)21-10-6-4-7-11-21)30(32)33(24)22-12-8-5-9-13-22/h4-17,26H,18-19,32H2,1-3H3 |
InChI-Schlüssel |
WNTXAYQREUPPPP-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)

![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)

